molecular formula C25H20BF4PS2 B13144847 Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium CAS No. 62217-34-9

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium

Cat. No.: B13144847
CAS No.: 62217-34-9
M. Wt: 502.3 g/mol
InChI Key: KHYBVAYYVWUOAN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzo[d][1,3]dithiol moiety linked to a triphenylphosphonium group, with tetrafluoroborate as the counterion. The presence of both sulfur and phosphorus atoms in its structure contributes to its distinctive reactivity and properties.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism by which Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate exerts its effects involves the interaction of its sulfur and phosphorus atoms with various molecular targets. The dithiol moiety can participate in redox reactions, while the triphenylphosphonium group can facilitate the formation of stable radicals. These interactions can affect molecular pathways related to electron transfer and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate is unique due to the presence of both the benzo[d][1,3]dithiol and triphenylphosphonium groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring stable radicals and specific electronic properties .

Properties

CAS No.

62217-34-9

Molecular Formula

C25H20BF4PS2

Molecular Weight

502.3 g/mol

IUPAC Name

1,3-benzodithiol-2-yl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C25H20PS2.BF4/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25;2-1(3,4)5/h1-19,25H;/q+1;-1

InChI Key

KHYBVAYYVWUOAN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2SC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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